1-Benzyl-4,4-diethoxypiperidine
Overview
Description
1-Benzyl-4,4-diethoxypiperidine is a chemical compound with the molecular formula C16H25NO2 It is a derivative of piperidine, characterized by the presence of a benzyl group and two ethoxy groups attached to the piperidine ring
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4,4-diethoxypiperidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the brain
Biochemical Pathways
By inhibiting AChE and BuChE, this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, this compound can enhance cholinergic transmission, which is crucial for memory and cognition .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease, where a decrease in acetylcholine is observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-diethoxypiperidine can be synthesized through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,4-diethoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines .
Scientific Research Applications
1-Benzyl-4,4-diethoxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: A related compound with similar structural features but different functional groups.
4,4-Diethoxypiperidine: Lacks the benzyl group but shares the ethoxy substitution pattern.
1-Benzylpiperazine: Contains a benzyl group but differs in the ring structure.
Uniqueness: 1-Benzyl-4,4-diethoxypiperidine is unique due to its combination of benzyl and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4,4-diethoxypiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-18-16(19-4-2)10-12-17(13-11-16)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIVGCTGYSXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)CC2=CC=CC=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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